Dibenzo[b,f]oxepin-2-yl methyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25g/mol |
IUPAC Name |
3-methoxybenzo[b][1]benzoxepine |
InChI |
InChI=1S/C15H12O2/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3 |
InChI Key |
FUIRYUZAGUXKNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Analytical Techniques of Dibenzo B,f Oxepin 2 Yl Methyl Ether and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of dibenzo[b,f]oxepin derivatives in solution. By analyzing various NMR experiments, including ¹H, ¹³C, ¹⁹F, and advanced two-dimensional techniques, chemists can precisely map atomic connectivity and infer conformational details.
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For the dibenzo[b,f]oxepine scaffold, characteristic chemical shift regions and coupling constants are observed. Aromatic protons typically resonate in the range of 6.5–8.4 ppm, while olefinic protons are found around 7 ppm. nih.gov The coupling constants (J-values) are particularly diagnostic: olefinic protons in the seven-membered ring often display a ³J coupling constant of approximately 11 Hz for a Z-configuration, whereas aromatic protons show ³J couplings in the 7.5–8.5 Hz range. nih.gov
In derivatives such as 3-amino-7-methoxydibenzo[b,f]oxepine linked to an azo group, the methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet around 3.78 ppm. mdpi.com The aromatic and olefinic protons exhibit complex splitting patterns due to spin-spin coupling, which helps in their precise assignment. mdpi.com
Table 1: Representative ¹H NMR Data for a Methoxy-Dibenzo[b,f]oxepine Derivative Data corresponds to an amide derivative of 7-methoxy-dibenzo[b,f]oxepin-3-amine. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| NH | 10.55 | s | - |
| H4 | 7.79 | d | JH2,H4 = 2 |
| H2 | 7.56 | dd | JH1,H2 = 8.5 |
| H1 | 7.23 | d | - |
| H9 | 7.18 | d | JH8,H9 = 8.5 |
| H6 | 6.80 | d | JH6,H8 = 2.5 |
| H8 | 6.77 | dd | - |
| H10 | 6.64 | d (AB system) | JH10,H11 = 11.5 |
| H11 | 6.59 | d (AB system) | JH10,H11 = 11.5 |
Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. In dibenzo[b,f]oxepin derivatives, the carbon signals are spread over a wide chemical shift range. For a methoxy-substituted analogue, the methoxy carbon (–OCH₃) signal is typically found around 55.5 ppm. nih.gov The numerous aromatic and olefinic carbons produce a complex set of signals that are characteristic of the specific substitution pattern on the dibenzo[b,f]oxepine core. nih.gov
The concept of substituent-induced chemical shifts (SCS) is a valuable tool in ¹³C NMR analysis, allowing researchers to study the electronic effects of different groups attached to the dibenzo[b,f]oxepine ring system. nih.govresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for a Methoxy-Dibenzo[b,f]oxepine Derivative Data corresponds to an amide derivative of a methoxy-dibenzo[b,f]oxepine. nih.gov
| Chemical Shift (δ, ppm) |
|---|
| 164.69, 161.18, 157.31, 156.07, 153.55, 151.92, 140.62, 136.71, 132.11, 130.20 |
| 129.57, 129.30, 129.08, 128.55, 127.20, 126.02, 122.92, 122.79, 122.43, 116.84 |
For halogenated, specifically fluorinated, analogues of dibenzo[b,f]oxepin, ¹⁹F NMR spectroscopy is an essential analytical technique. nih.gov Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range, making it ideal for analyzing complex mixtures and monitoring chemical transformations. ed.ac.ukchemrxiv.org
This technique is particularly useful in studying fluorinated dibenzo[b,f]oxepine derivatives designed as molecular photoswitches. nih.gov ¹⁹F NMR allows for the precise quantification of the E/Z isomer ratio in a photostationary state after irradiation with light of specific wavelengths. nih.gov For instance, studies on (E)-1-(4-fluorophenyl)-2-(methoxydibenzo[b,f]oxepin-3-yl)diazenes have used ¹⁹F NMR to determine that near-ultraviolet light (390-400 nm) is most effective for inducing the E-to-Z isomerization. nih.gov This is critical for developing light-activated therapeutic agents.
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous structural assignment of complex molecules like dibenzo[b,f]oxepin derivatives. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. walisongo.ac.idyoutube.com It is fundamental for tracing out proton networks within the aromatic rings and the central oxepine ring, allowing for sequential assignment of neighboring protons. mdpi.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹JCH). mdpi.comyoutube.com It provides a direct link between the ¹H and ¹³C assignments, building the C-H framework of the molecule.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, enabling the complete and confident assignment of all proton and carbon signals, even in highly complex derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of dibenzo[b,f]oxepin derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. nih.gov
For example, the molecular formula of a synthesized fluorinated dibenzo[b,f]oxepine derivative, C₂₈H₂₀FN₃O₃, was confirmed by HRMS, which gave a found m/z of 465.14824 against a calculated value of 465.14832. nih.gov Similarly, another derivative with the formula C₂₈H₂₁N₃O₃ showed excellent agreement between the calculated (447.15774) and found (447.15764) m/z values. nih.gov MS is also valuable for analyzing reaction mixtures, where it can identify the masses of various products, byproducts, and intermediates present. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For the dibenzo[b,f]oxepine core structure, characteristic absorption bands are observed for the aromatic rings. These include the =C-H stretching vibrations, which typically appear in the 3080–3030 cm⁻¹ region, and the aromatic C=C ring stretching vibrations, which are found between 1625 cm⁻¹ and 1440 cm⁻¹. nih.gov
Specific substituents on the dibenzo[b,f]oxepine scaffold give rise to their own distinct IR absorptions. For instance, in a derivative containing hydroxyl (–OH) and ketone (C=O) functionalities, such as 1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, characteristic bands were observed at 3435 cm⁻¹ (O-H stretch) and 1735/1650 cm⁻¹ (C=O stretches). mdpi.com These data provide quick confirmation of the presence of key functional groups within the synthesized molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Dibenzo[b,f]oxepin-2-yl methyl ether |
| 3-amino-7-methoxydibenzo[b,f]oxepine |
| (E)-1-(4-fluorophenyl)-2-(methoxydibenzo[b,f]oxepin-3-yl)diazene |
| 1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within dibenzo[b,f]oxepine derivatives. This method is particularly crucial for characterizing photoswitchable analogues, such as those containing azobenzene (B91143) moieties, which have potential applications in photopharmacology. mdpi.commdpi.com The UV-Vis spectra of these compounds are defined by characteristic absorption bands corresponding to π-π* and n-π* electronic transitions.
Research has shown that for certain azo-dibenzo[b,f]oxepine derivatives, the absorption maxima for the high-energy π-π* transitions are observed in the UV or near-visible region. mdpi.com For instance, the trans isomers of several azo-compounds exhibit π-π* transition maxima between 371 nm and 446 nm. mdpi.com The lower-energy n-π* absorption bands, which are critical for photochemical switching, are often found in the visible part of the spectrum. mdpi.comsemanticscholar.org The ability to separate the n-π* absorption bands of the E (trans) and Z (cis) isomers from the more intense π-π* bands is a key goal in the design of these molecular switches. mdpi.comsemanticscholar.org
The photochemical behavior of these derivatives is extensively studied by irradiating samples with light of specific wavelengths and monitoring the resulting isomerization using UV-Vis and NMR spectroscopy. mdpi.comnih.gov Studies on fluorinated azo-dibenzo[b,f]oxepine derivatives have demonstrated that E/Z isomerization can be controlled using visible-wavelength light. nih.gov For a series of dibenzo[b,f]oxepin-diazenes, the most effective E-to-Z conversion was achieved by irradiating at wavelengths of 390 nm and 400 nm, resulting in Z-isomer populations ranging from 52.63% to 79.24%. nih.gov This light-induced control over the molecule's geometry is a promising feature for developing light-regulated therapeutic agents. nih.gov
Table 1: Photochemical Isomerization Data for Azo-Dibenzo[b,f]oxepine Derivatives
| Compound Type | Wavelength for Max E→Z Conversion | Resulting Z-Isomer (%) | Spectroscopic Band | Reference |
| Azo-dibenzo[b,f]oxepine (2a) | Not Specified | Not Specified | π-π* at 409 nm | mdpi.com |
| Azo-dibenzo[b,f]oxepine (2b) | Not Specified | Not Specified | π-π* at 434 nm | mdpi.com |
| Azo-dibenzo[b,f]oxepine (2g) | Not Specified | Not Specified | π-π* at 400 nm | mdpi.com |
| Dibenzo[b,f]oxepin-diazenes (7a-7e) | 390-400 nm | 52.63 - 79.24% | Not Specified | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. For the dibenzo[b,f]oxepine core, diffraction analysis has revealed a non-planar, saddle-shaped conformation. nih.gov
The parent dibenzo[b,f]oxepine is known to crystallize in the orthorhombic system, assigned to the space group P 21/n 21/a 21/m (Pnam). nih.gov This fundamental structure is often described as resembling a butterfly, with its aromatic "wings" significantly bent. nih.gov This inherent non-planarity is a key structural feature of the dibenzo[b,f]oxepine scaffold. Computational studies using Density Functional Theory (DFT) corroborate these findings, indicating that the molecule adopts a "basket" conformation in solution. semanticscholar.orgnih.gov These calculations predict dihedral angles between the aromatic rings connected by the oxygen atom and the central double bond to be in the range of 64.9–68.8°. nih.gov The specific arrangement can vary slightly depending on the nature and position of substituents on the aromatic rings. nih.gov
Table 2: Crystallographic and Structural Data for the Dibenzo[b,f]oxepine Scaffold
| Parameter | Value / Description | Method | Reference |
| Crystal System | Orthorhombic | X-ray Diffractogram | nih.gov |
| Space Group | P 21/n 21/a 21/m (Pnam) | X-ray Diffractogram | nih.gov |
| Molecular Shape | Butterfly (saddle-shaped) | X-ray Diffractogram | nih.gov |
| Conformation | Basket | DFT Calculations | semanticscholar.orgnih.gov |
| Dihedral Angle | 64.9°–68.8° | DFT Calculations | nih.gov |
Hyphenated Analytical Techniques in Dibenzo[b,f]oxepine Research
Hyphenated analytical techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are indispensable for the analysis of complex mixtures and the definitive identification of novel compounds in dibenzo[b,f]oxepine research.
High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is a powerful tool for confirming the elemental composition of synthesized dibenzo[b,f]oxepine derivatives. For example, in the synthesis of an amide-linked azodibenzo[b,f]oxepine, HRMS (ESI) was used to verify the product's mass, yielding a found m/z value of 447.15764, which closely matched the calculated value of 447.15774 for the molecular formula C₂₈H₂₁N₃O₃. mdpi.com
Time-of-Flight Mass Spectrometry (TOF MS), another high-resolution technique, is also employed, particularly in analyzing reaction products. During the synthesis of an azo-dibenzo[b,f]oxepine dimer, a TOF MS ES+ analysis of a reaction fraction revealed multiple product-related peaks. nih.gov The observed peaks at m/z 729.4264, 983.6297, 995.6541, and 1237.8293 indicated a non-selective reaction and the formation of several larger, coupled molecules. nih.gov These hyphenated techniques provide the high sensitivity and specificity needed to characterize products and byproducts in synthetic pathways, which is often not possible with spectroscopic methods alone.
Table 3: Mass Spectrometry Data for Dibenzo[b,f]oxepine Derivatives
| Technique | Compound Description | Observed m/z | Reference |
| HRMS (ESI) | Amide-hybrid of dibenzo[b,f]oxepine and azobenzene | 447.15764 (Calculated: 447.15774) | mdpi.com |
| TOF MS ES+ | Azo-dibenzo[b,f]oxepine dimer synthesis fraction | 729.4264 | nih.gov |
| TOF MS ES+ | Azo-dibenzo[b,f]oxepine dimer synthesis fraction | 983.6297 | nih.gov |
| TOF MS ES+ | Azo-dibenzo[b,f]oxepine dimer synthesis fraction | 995.6541 | nih.gov |
| TOF MS ES+ | Azo-dibenzo[b,f]oxepine dimer synthesis fraction | 1237.8293 | nih.gov |
Computational and Theoretical Investigations of Dibenzo B,f Oxepin 2 Yl Methyl Ether Analogues
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to dibenzo[b,f]oxepine analogues to determine their stable conformations and to understand their electronic properties, which are crucial for their reactivity and biological interactions.
Geometry Optimization: DFT calculations are employed to find the lowest energy structure (the most stable conformation) of a molecule. For the dibenzo[b,f]oxepine scaffold, calculations have consistently shown that the molecule is not planar. nih.govnih.gov Instead, it adopts a bent, saddle-shaped or "butterfly" conformation in its ground state. nih.gov The degree of this bending is characterized by the dihedral angles between the two benzene (B151609) rings. DFT studies, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(2d,p), have calculated these dihedral angles to be in the range of 64.9–68.8°. nih.govnih.govmdpi.com This non-planar geometry is a key feature influencing how these molecules fit into biological targets. Before synthesizing new derivatives, computational studies are often performed to analyze the geometry of the proposed molecules. nih.govmdpi.com
Electronic Structure: The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical determinants of its chemical behavior. DFT calculations are used to compute these properties for dibenzo[b,f]oxepine analogues. mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and reactivity. For instance, in studies of photoswitchable dibenzo[b,f]oxepine-azobenzene hybrids, the HOMO and LUMO energies were calculated for both the E and Z isomers to determine their respective energy gaps, providing insight into their electronic transitions. mdpi.com These calculations can reveal how different substituents on the dibenzo[b,f]oxepine core affect the electronic distribution and, consequently, the molecule's properties. nih.gov
| Computational Method | Basis Set | Key Finding | Reference |
|---|---|---|---|
| DFT B3LYP | 6-311++G(2d,p) | Scaffold is non-planar, adopts a basket/saddle conformation. | nih.govnih.govmdpi.com |
| DFT B3LYP | 6-31G* | Used for geometry optimization of E/Z isomers of azodibenzo[b,f]oxepine derivatives. | mdpi.com |
| DFT | Not Specified | Analysis of HOMO-LUMO energy gap to understand electronic transitions and stability. | mdpi.com |
| DFT-D3 B3LYP | 6-311++G** | Investigation of geometrical parameters sensitive to substitution in the central seven-membered ring of dibenzoazepine analogues. | mdpi.com |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of dibenzo[b,f]oxepine analogues to their biological targets, providing a rationale for their activity and a basis for designing more potent compounds.
A primary target for many dibenzo[b,f]oxepine derivatives is tubulin, a protein crucial for cell division, making it a key target in cancer therapy. nih.govmdpi.com These compounds often bind at the colchicine (B1669291) binding site of tubulin. mdpi.commdpi.com Docking simulations have been instrumental in visualizing and analyzing these interactions. mdpi.comnih.gov
Interaction Analysis: The simulations reveal the specific amino acid residues within the binding pocket that interact with the ligand. For dibenzo[b,f]oxepine analogues, the interactions with the colchicine site are typically characterized by:
Hydrophobic interactions: The aromatic rings of the dibenzo[b,f]oxepine core often engage in hydrophobic interactions with nonpolar residues in the binding site. nih.gov
Hydrogen bonding: Substituents on the dibenzo[b,f]oxepine scaffold, such as carbonyl or amino groups, can form hydrogen bonds with polar residues, which are crucial for stabilizing the complex. nih.govmdpi.com
Halogen and π-interactions: In some derivatives, halogen atoms or the π-systems of the aromatic rings can participate in halogen bonds or π-π stacking, further enhancing binding affinity. mdpi.com
For example, in a study of dibenzo[b,f]oxepine-fluoroazobenzene hybrids, docking results showed that the isomers interact with the colchicine binding site via the dibenzo[b,f]oxepine moiety, the azo switch part, or both simultaneously. mdpi.com The binding was stabilized by hydrophobic interactions, hydrogen bonds, and in some cases, halogen bonds with residues like Cys241 and Asn101. mdpi.com These in silico studies often precede synthesis, helping to select candidate molecules that are most likely to be potent inhibitors. mdpi.comnih.gov
| Biological Target | Binding Site | Key Predicted Interactions | Significance |
|---|---|---|---|
| αβ-Tubulin | Colchicine Site | Hydrophobic interactions, Hydrogen bonds, Halogen bonds, π-interactions. | Rationalizes anti-tubulin and potential anticancer activity. Guides design of new inhibitors. |
| Dopamine D4 Receptor | Not Specified | Binding affinity analysis. | Explains antipsychotic properties observed in some derivatives. nih.govmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on Dibenzo[b,f]oxepin-2-yl methyl ether analogues are not prominently documented in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds given their diverse reported biological activities. nih.govmdpi.com
Principles and Application: A QSAR model is built by correlating variations in the biological activity of a set of molecules with variations in their physicochemical properties, which are quantified by molecular descriptors. The goal is to create a model that can predict the activity of new, unsynthesized compounds. researchgate.net For dibenzo[b,f]oxepine analogues, a QSAR study would involve:
Dataset Assembly: A series of dibenzo[b,f]oxepine analogues with experimentally measured biological activity (e.g., IC₅₀ values for tubulin inhibition, receptor binding affinity) would be compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include:
Constitutional descriptors: Molecular weight, number of rings, etc.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometrical descriptors: Based on the 3D structure, such as surface area and volume.
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies (often derived from DFT calculations).
Hydrophobic descriptors: Such as LogP, which describes lipophilicity.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the biological activity.
Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Given the known interactions of dibenzo[b,f]oxepines, relevant descriptors for a QSAR model would likely include those related to shape (due to the non-planar core), hydrophobicity (for interactions with nonpolar pockets), and electronic features like hydrogen bond donor/acceptor counts and partial atomic charges. Such a model could accelerate the discovery of new derivatives with enhanced activity for various targets, including those involved in cancer or neurodegenerative diseases. mdpi.com
Conformational Analysis and Exploration of Energy Landscapes
The biological function of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of dibenzo[b,f]oxepine analogues involves exploring their possible shapes (conformers) and the energy associated with each, providing a picture of the molecule's energy landscape.
As established by DFT calculations, the dibenzo[b,f]oxepine scaffold has a distinct, non-planar "basket" or "saddle" conformation. nih.govnih.gov This inherent shape is a critical starting point for its interaction with biological macromolecules. Conformational analysis investigates how this central ring can flex and how the orientation of substituents can change.
Energy Landscapes: The energy landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., rotatable bonds, dihedral angles). Calculations have shown that for some dibenzo[b,f]oxepine derivatives, the conformation where bulky substituents are located furthest from each other (the anti-form) is energetically favored. mdpi.com However, it is also noted that in the first excited state (S1), the dibenzo[b,f]oxepine scaffold can become planar due to the formation of a cyclically conjugated system that meets the requirements for excited-state aromaticity. This change in conformation upon electronic excitation is a significant finding, as it can influence the molecule's photophysical properties and photochemical reactivity.
Understanding the energy barriers between different conformers is crucial. Low energy barriers imply that the molecule can easily switch between shapes at physiological temperatures, which may be necessary for it to adapt its conformation to fit into a binding site. These computational explorations provide a dynamic picture of the molecule that complements the static view from a single crystal structure or a simple optimized geometry.
Theoretical Investigation of E/Z Isomerization in Photoswitchable Dibenzo[b,f]oxepines
A particularly exciting area of research involves creating hybrid molecules that combine the dibenzo[b,f]oxepine scaffold with a photoswitchable unit, most commonly an azobenzene (B91143) group. mdpi.comnih.gov These molecules can change their shape (isomerize) upon irradiation with light of specific wavelengths, allowing for optical control of their biological activity. This concept is the foundation of photopharmacology. nih.govmdpi.com
Computational Insights into Isomerization: Theoretical investigations are central to understanding and designing these molecular switches. DFT calculations are used to analyze the geometries and relative stabilities of the two isomeric states, the trans (E) and cis (Z) forms. mdpi.comnih.gov The E isomer is typically the more thermodynamically stable state, but irradiation with UV or visible light can trigger a transition to the less stable Z isomer. nih.gov This process is reversible, with the Z isomer often converting back to the E form either thermally or upon irradiation with a different wavelength of light.
Computational studies model this process by:
Calculating Absorption Spectra: Time-dependent DFT (TD-DFT) can predict the UV-Visible absorption spectra of the E and Z isomers. This helps in identifying the optimal wavelengths of light to trigger the isomerization in each direction. mdpi.com
Mapping Potential Energy Surfaces: Calculations can map the potential energy surfaces of the ground and excited electronic states to identify the reaction pathways for photoisomerization. This can reveal the mechanism of the E→Z and Z→E transitions and the energy barriers involved.
These theoretical investigations have shown that it is possible to design dibenzo[b,f]oxepine-azobenzene hybrids where the absorption bands of the two isomers are well-separated, allowing for selective switching and high photostationary state compositions, which are crucial for potential applications in photopharmacology. mdpi.comnih.gov
| Isomer | Relative Stability | Switching Trigger (E to Z) | Switching Trigger (Z to E) | Key Structural Change |
|---|---|---|---|---|
| E (trans) | More stable | UV/Visible Light (e.g., 390-400 nm) | Thermal relaxation or different wavelength of light | Significant change in molecular shape and end-to-end distance, altering binding to biological targets. |
| Z (cis) | Less stable | - | Visible Light or Thermal |
Structure Activity Relationship Sar Studies of Dibenzo B,f Oxepin Derivatives in Chemical Biology
General Principles Governing SAR of Dibenzo[b,f]oxepines
The biological activity of dibenzo[b,f]oxepine derivatives is governed by several key structural and physicochemical properties. The core tricyclic system is not planar, adopting a folded, saddle-shaped or basket-like conformation in solution. nih.gov This three-dimensional structure is a critical determinant of how these molecules interact with their biological targets. The dihedral angles between the two aromatic rings are typically in the range of 64.9–68.8°, influencing the spatial arrangement of substituents. nih.gov
Importance of Conformational Preferences for Activity (e.g., Z-stilbene Motif Similarity)
A paramount feature of the dibenzo[b,f]oxepine scaffold is its structural analogy to the Z-stilbene motif. nih.govnih.gov This conformational similarity is particularly important for its anticancer activity, as many potent microtubule-targeting agents, such as combretastatin A-4, possess a Z-stilbene structure that is essential for binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govresearchgate.net The dibenzo[b,f]oxepine core effectively locks the two aryl rings in a cis (or Z) configuration, mimicking the active conformation of these natural products. mdpi.com
This inherent structural constraint makes the dibenzo[b,f]oxepine scaffold a privileged template for designing tubulin polymerization inhibitors. nih.govmdpi.com Molecular modeling studies have confirmed that derivatives of dibenzo[b,f]oxepine can dock effectively into the colchicine-binding site of tubulin. mdpi.com The non-planar, bent structure of the scaffold facilitates hydrophobic and hydrogen bonding interactions within the binding pocket, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com The ground-state structure is often described as resembling a butterfly, a conformation that is crucial for its biological function. nih.gov
Influence of Substituents on Molecular Interactions and Potency
The potency and selectivity of dibenzo[b,f]oxepine derivatives can be finely tuned by altering the substitution patterns on the aromatic rings. The nature, position, and number of substituents dictate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
Methoxy (B1213986) groups are common substituents in biologically active dibenzo[b,f]oxepine derivatives, mirroring their presence in natural microtubule inhibitors like combretastatins. nih.govresearchgate.net The placement of methoxy groups on the aromatic rings significantly impacts cytotoxic activity. mdpi.com Studies have shown that the addition or shift in the position of a methoxy group can either enhance or diminish the anticancer effects of these compounds. mdpi.com
The electronic effect of the methoxy group can alter the electron density of the aromatic rings, which may influence interactions with amino acid residues in a target protein. nih.gov For example, research on methoxy-3-nitrodibenzo[b,f]oxepines has provided insights into how substituents affect the chemical shifts and, by extension, the electronic environment of the scaffold. nih.govmdpi.com These substitutions can modulate the binding affinity and efficacy of the compounds as tubulin inhibitors. nih.gov
| Compound | Substituents | Observed Activity/Property | Reference |
|---|---|---|---|
| 6-methoxy-3-nitrodibenzo[b,f]oxepine | 6-OCH₃, 3-NO₂ | Serves as a key intermediate for further derivatization; cytotoxicity evaluated in various studies. | researchgate.netresearchgate.net |
| (E)-3,3′,4,4′,5,5′-hexamethoxystilbene | Multiple OCH₃ groups | Demonstrated high activity in cytotoxic assays, highlighting the importance of methoxy groups in related stilbene (B7821643) structures. | researchgate.net |
| Methoxy-substituted dibenzo[b,f]oxepines | Varying methoxy patterns | The position of the methoxy group is critical and can maintain or abolish cytotoxicity in a position-dependent manner. | mdpi.com |
Beyond methoxy groups, a variety of other substituents on the aromatic rings play a crucial role in defining the SAR of dibenzo[b,f]oxepines. Electron-withdrawing groups, such as nitro (NO₂) groups, are often incorporated into the scaffold during synthesis and have a significant effect on biological activity. nih.govmdpi.com These can subsequently be reduced to electron-donating amino (NH₂) groups, providing a handle for further chemical modification and diversification of the compound library. mdpi.commdpi.com
Halogen atoms, particularly chlorine, have also been systematically studied. The position and number of chlorine atoms on the dibenzo[b,f]oxepine framework can toggle receptor selectivity and specificity, for example, between different histamine and serotonin receptor subtypes. bohrium.com The introduction of different functional groups allows for the exploration of a wide chemical space to optimize interactions with specific biological targets. researchgate.netresearchgate.net This highlights the versatility of the scaffold in developing agents for various diseases. nih.govresearchgate.net
Scaffold Modifications and Their Influence on Compound Selectivity
Modifying the core dibenzo[b,f]oxepine scaffold is a key strategy for enhancing compound selectivity and introducing novel mechanisms of action. One innovative approach involves the creation of hybrid molecules where the dibenzo[b,f]oxepine moiety is linked to another pharmacophore. A notable example is the development of photoswitchable derivatives by incorporating an azobenzene (B91143) unit. nih.govmdpi.com These hybrids can be isomerized between their E and Z forms using light, allowing for spatiotemporal control over their biological activity. nih.gov This is a central concept in the emerging field of photopharmacology, aiming to activate drugs only at the site of disease to minimize side effects. mdpi.commdpi.com
Such modifications can influence how the molecule interacts with its target. Docking studies have shown that these hybrid molecules can bind to the colchicine site on tubulin through the dibenzo[b,f]oxepine part, the azo switch part, or both simultaneously. mdpi.comnih.gov This demonstrates that scaffold modification can lead to new binding modes and potentially altered selectivity profiles. These strategies underscore the adaptability of the dibenzo[b,f]oxepine framework for creating sophisticated, targeted therapeutic agents. researchgate.net
| Modification Type | Example | Purpose/Influence on Selectivity | Reference |
|---|---|---|---|
| Hybridization with Photoswitch | Azo-dibenzo[b,f]oxepine derivatives | To create photoswitchable microtubule inhibitors whose activity can be controlled by light, enhancing spatial and temporal selectivity. | nih.govmdpi.com |
| Dimerization | 1,2-bis(dibenzo[b,f]oxepin-3-yl)diazene | To explore new binding interactions and potentially increase potency by presenting two pharmacophores. | nih.gov |
| Fusion with other ring systems | 9-nitrobenzo[b]naphtho[1,2-f]oxepine | To expand the aromatic system, altering steric and electronic properties to modulate cytotoxicity and target interaction. | researchgate.net |
Rational Design Principles for Modulating Chemical Biology Activity
The rational design of novel dibenzo[b,f]oxepine derivatives is guided by several key principles derived from extensive SAR studies. A primary strategy is biomimicry, where the scaffold is used as a conformationally restricted analog of known biologically active molecules. The similarity to the Z-stilbene motif of combretastatin A-4 is the most prominent example, guiding the design of new microtubule-targeting agents. nih.govmdpi.com
Computational methods, including molecular modeling and docking, are indispensable tools in this process. mdpi.com These techniques allow for the visualization of binding modes at the atomic level, predicting how different substituents will interact with a target protein like tubulin. mdpi.com This in silico analysis helps prioritize which compounds to synthesize, saving time and resources.
Another important design principle is the incorporation of moieties that confer novel properties, such as photoswitchable azo groups for photopharmacology. nih.govmdpi.com This strategy aims to overcome the limitations of conventional drugs by enabling precise control over their activity. The synthesis of compound libraries with diverse substitution patterns on the aromatic rings is also a fundamental approach to systematically explore the SAR and identify derivatives with optimal potency and selectivity. researchgate.net By combining these principles, researchers can effectively modulate the chemical biology activity of dibenzo[b,f]oxepine derivatives to develop next-generation therapeutic agents.
Advanced Research Applications and Future Directions for Dibenzo B,f Oxepin 2 Yl Methyl Ether
Development of Dibenzo[b,f]oxepine-based Molecular Probes for Chemical Biology
The unique structural and electronic properties of the dibenzo[b,f]oxepine scaffold make it a promising candidate for the development of molecular probes for chemical biology. These tools are designed to detect and image specific biological molecules or events within living systems. A key strategy involves creating hybrid molecules that combine the dibenzo[b,f]oxepine core with a functional unit, such as a photoswitch or a fluorophore. nih.govmdpi.com
One of the most explored areas is the creation of photoswitchable probes for use in photopharmacology, a field focused on drugs whose activity can be controlled by light. nih.govresearchgate.net Researchers have synthesized hybrids of dibenzo[b,f]oxepine derivatives with azobenzene (B91143) molecules. nih.govmdpi.com These hybrid compounds can function as photochromic molecular switches, allowing for precise spatial and temporal control over their biological activity, which could minimize side effects associated with conventional drugs. nih.govresearchgate.net
The design of these probes often relies on a protection-deprotection strategy, where a change in the molecule's electronic properties upon interaction with an analyte leads to a detectable signal, such as a change in fluorescence. nih.gov For instance, dibenzo[b,f]oxepine-azobenzene hybrids have been investigated as potential inhibitors of tubulin polymerization. nih.govnih.gov In silico studies have shown that these molecules can interact with the colchicine (B1669291) binding site on tubulin, and their binding affinity can be modulated by light-induced isomerization of the azo-bond. mdpi.commdpi.com This approach offers a pathway to developing probes for studying microtubule dynamics in real-time.
Furthermore, the principles used to design fluorescent probes for other targets, such as the detection of amyloid beta (Aβ) aggregates in Alzheimer's disease, can be applied to the dibenzo[b,f]oxepine scaffold. nih.gov Developing dibenzo[b,f]oxepine-based probes with high sensitivity and specificity for biological targets like Aβ aggregates represents a significant future direction for this class of compounds. nih.gov
Integration of Dibenzo[b,f]oxepine Substructures into Complex Molecular Architectures
The dibenzo[b,f]oxepine moiety is not just a synthetic framework but is also found within the intricate structures of various natural products, many of which exhibit potent biological activity. researchgate.netresearchgate.net The presence of this scaffold in nature underscores its significance and provides inspiration for its integration into other complex molecules. researchgate.net
Several natural products isolated from plant sources, particularly the Bauhinia family, feature the dibenzo[b,f]oxepine core. researchgate.netresearchgate.net The successful total synthesis of these natural products demonstrates the feasibility of incorporating the dibenzo[b,f]oxepine substructure into larger, more complex molecular architectures. For example, efficient total syntheses of bauhinoxepin C, bauhinoxepin D, pacharin, and bauhiniastatin 4 have been reported, often employing cascade reactions to construct the central oxepine ring. researchgate.net The synthesis of janoxepin, an antiplasmodial compound from the fungus Aspergillus janus, further highlights the successful application of synthetic strategies to build this scaffold within a natural product context. researchgate.net
The table below lists some notable natural products that feature the dibenzo[b,f]oxepine substructure.
| Natural Product | Source | Noted Biological Activity | Reference |
|---|---|---|---|
| Bauhinoxepin A | Bauhinia saccocalyx | Antimycobacterial | researchgate.net |
| Bauhinoxepin B | Bauhinia saccocalyx | Antimycobacterial | researchgate.net |
| Bauhinoxepin C | Plant sources | Anticancer | researchgate.netacs.org |
| Pacharin | Heartwood of Lank | Anticancer | researchgate.net |
| Janoxepin | Aspergillus janus | Antiplasmodial | researchgate.net |
Synthetic chemists continue to develop retrosynthetic pathways and strategies, such as Ullmann-type couplings and ring-closing metathesis, to efficiently access these complex molecules. researchgate.netbeilstein-journals.org These efforts are crucial not only for confirming the structures of natural products but also for generating analogues with potentially improved medicinal properties.
Strategies for Enhancing Photochemical Control and Performance in Photopharmacology
Photopharmacology aims to create drugs that can be switched on and off with light, offering unparalleled precision in therapy. researchgate.netacs.org Dibenzo[b,f]oxepine derivatives, particularly when combined with photoswitchable molecules like azobenzene, are at the forefront of this research. nih.gov A significant challenge is to optimize the photochemical properties of these compounds for biological applications. acs.org Several strategies are being employed to enhance their performance.
One key goal is to shift the light required for isomerization to longer wavelengths (visible or near-infrared light), which allows for deeper tissue penetration and reduces potential photodamage to cells. mdpi.comacs.org A successful strategy to achieve this "red-shifting" is the introduction of specific substituents onto the photoswitch. mdpi.com For example, incorporating fluorine atoms into the azobenzene moiety helps to separate the absorption bands of the E and Z isomers, enabling more selective switching with different colors of light. mdpi.com
Another critical factor is the photostationary state (PSS), which describes the ratio of the two isomers (e.g., cis and trans) at equilibrium under a specific wavelength of light. acs.org To maximize the biological effect, researchers aim to achieve a high population of the more active isomer upon irradiation. acs.org Strategies to improve the PSS distribution include the introduction of para-methoxy groups on the azobenzene ring. acs.org Furthermore, constraining the photoswitch, for instance by using a bridged azobenzene structure like a diazocine, has been shown to accelerate isomerization dynamics and improve switching efficiencies. rsc.org
The table below summarizes key strategies for enhancing the photochemical performance of these molecular switches.
| Strategy | Objective | Example/Method | Reference |
|---|---|---|---|
| Red-Shifting Absorption | Use longer, safer wavelengths (visible/NIR) for better tissue penetration. | Extending the π-conjugated system of the photoswitch; introducing electron-donating/withdrawing groups. | mdpi.com |
| Halogenation of Photoswitch | Improve separation of E/Z isomer absorption bands for selective switching. | Adding fluorine atoms to the azobenzene moiety. | nih.govmdpi.com |
| Optimizing Photostationary State (PSS) | Maximize the population of the desired active isomer upon irradiation. | Introducing specific substituents, such as a para-methoxy group, to influence isomer stability. | acs.org |
| Structural Constraint | Accelerate isomerization dynamics and improve switching efficiency. | Using bridged azobenzenes like dihydrodibenzo[c,g] nih.govresearchgate.netdiazocine. | rsc.org |
| Computational Design | Predict and rationalize photochemical properties before synthesis. | Using DFT to calculate HOMO-LUMO gaps and model isomerization pathways. | nih.govacs.org |
These iterative design-and-test cycles, which combine synthesis with photochemical evaluation, are progressively leading to more effective and clinically viable photoswitchable drugs based on the dibenzo[b,f]oxepine scaffold. acs.org
Exploration of Novel and Efficient Synthetic Pathways and Methodologies
The development of novel and efficient synthetic routes to the dibenzo[b,f]oxepine core is crucial for advancing research into its applications. researchgate.net Chemists have devised a multitude of strategies, moving from classical methods to more sophisticated modern reactions that offer high yields and functional group tolerance under mild conditions. researchgate.netacs.org
Several key methodologies have emerged:
Cascade Reactions: One-pot cascade processes, often involving an intermolecular nucleophilic aromatic substitution (SNAr) followed by an intramolecular Knoevenagel condensation, provide a direct route to substituted dibenzo[b,f]oxepines under transition-metal-free conditions. researchgate.netacs.org This approach is valued for its efficiency and adherence to the principles of green chemistry. researchgate.net
Metathesis Reactions: A highly effective two-step protocol involves an initial Ullmann-type coupling followed by a ring-closing metathesis (RCM) reaction. researchgate.netresearchgate.net Additionally, FeCl₃-catalyzed alkyne-aldehyde metathesis has been developed to synthesize structurally diverse dibenzo[b,f]oxepines. researchgate.net
Palladium-Catalyzed Cyclizations: Transition-metal catalysis is a powerful tool for forming the central seven-membered ring. Methods include sequential Heck and Pd-catalyzed etherification reactions nih.gov, as well as intramolecular Mizoroki-Heck reactions of diaryl ethers. mdpi.com
Rearrangement and Ring Expansion: The Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthene precursors offers a classic yet effective pathway to the dibenzo[b,f]oxepine skeleton. nih.govnih.gov
Modern Methodologies: More recent innovations include Ni(0)-catalyzed reductive-Heck reactions, which provide regio- and stereoselective access to the scaffold. acs.org Another novel approach involves the use of sodium azide (B81097) in intramolecular aromatic nucleophilic substitutions to significantly increase reaction yields for certain methoxy-substituted derivatives. nih.govresearchgate.net
The table below provides a comparative overview of selected synthetic methods.
| Methodology | Key Features | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| One-Pot Cascade Reaction | Efficient, transition-metal-free, one-pot synthesis. | Base (e.g., K₂CO₃) for SNAr/Knoevenagel condensation. | researchgate.netacs.org |
| Ullmann Coupling & RCM | Efficient two-step protocol to form the core structure. | Copper or Palladium catalyst (Ullmann), Grubbs catalyst (RCM). | researchgate.netresearchgate.net |
| Intramolecular McMurry Reaction | Forms the central double bond via reductive coupling of aldehydes. | TiCl₄/Zn. | researchgate.netnih.gov |
| Intramolecular Mizoroki-Heck Reaction | Palladium-catalyzed cyclization of a diaryl ether. | Pd₂(dba)₃, phosphine (B1218219) ligands. | mdpi.com |
| Intramolecular SNAr with NaN₃ | High yields for specific nitro-substituted stilbene (B7821643) precursors. | Sodium azide (NaN₃). | nih.govresearchgate.net |
| Ni(0)-Catalyzed Reductive-Heck Reaction | Modern, regioselective method with good functional group tolerance. | Ni(0) catalyst, reducing agent (e.g., HCO₂Na). | acs.org |
Advanced Computational Modeling for Rational Design and Lead Optimization
Advanced computational modeling has become an indispensable tool for the rational design and optimization of dibenzo[b,f]oxepine-based molecules. acs.orgresearchgate.net These in silico methods allow researchers to predict molecular properties and biological interactions before undertaking time-consuming and expensive laboratory synthesis. nih.govnih.gov
Density Functional Theory (DFT) calculations are widely used to understand the fundamental properties of the dibenzo[b,f]oxepine scaffold. researchgate.net DFT is employed to:
Determine the optimal three-dimensional geometry, confirming that the scaffold typically adopts a non-planar, "basket" or "butterfly" conformation. mdpi.comnih.govresearchgate.net
Analyze the electronic structure of photoswitchable derivatives, including the calculation of HOMO-LUMO energy gaps to predict their absorption spectra and photochemical behavior. nih.govmdpi.com
Investigate and validate proposed reaction mechanisms for novel synthetic methods. acs.org
Molecular Docking is a critical technique for lead optimization, especially in drug discovery. researchgate.net Docking simulations are used to predict how a dibenzo[b,f]oxepine derivative might bind to a biological target, such as a protein receptor. researchgate.net For example, numerous studies have used docking to model the interaction of these compounds with the colchicine binding site of tubulin, guiding the design of new and potent microtubule polymerization inhibitors. nih.govresearchgate.net
This computational insight is integrated into a Rational Design Cycle . This iterative process often follows a "design–make–switch–test–analyze" sequence. acs.org
Design: A hypothesis is formed, and new molecules are designed computationally. Docking and DFT calculations predict their potential efficacy and properties. nih.govacs.org
Make: The most promising candidates are synthesized.
Switch/Test: The compounds are evaluated for their photochemical properties and biological activity.
Analyze: The experimental results are compared with the computational predictions, and the models are refined. This analysis informs the next design cycle. acs.org
This synergy between computational modeling and experimental work accelerates the discovery of lead compounds with optimized properties, saving resources and providing deep mechanistic insights into their function. acs.orgacs.org
Q & A
Q. Basic
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and ether-linked methyl groups (δ 3.2–3.8 ppm) confirm regiochemistry .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 292 [M⁺] in ethyl ester intermediates) validate molecular weight .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for exo/endo isomers in palladium-mediated syntheses .
How can mechanistic studies improve dibenzo[b,f]oxepin synthesis?
Q. Advanced
- Kinetic profiling : Monitor reaction intermediates via in situ IR or NMR to identify rate-limiting steps (e.g., acylation vs. cyclization) .
- Computational modeling : DFT calculations predict transition states for Friedel-Crafts acylation, guiding substituent placement to avoid steric hindrance .
- Isotopic labeling : Use ¹⁸O-labeled DCME to trace oxygen incorporation during SnCl₂-mediated cyclization .
What pharmacological assays are suitable for evaluating dibenzo[b,f]oxepin derivatives?
Q. Basic
- Anthelmintic activity : Screen against C. elegans models using motility inhibition and lethality endpoints .
- Anti-inflammatory testing : Measure COX-2 inhibition in macrophage cell lines (e.g., RAW 264.7) .
- Anticancer profiling : Assess cytotoxicity via MTT assays on gastric (BGC823) or colorectal cancer cells .
How should researchers resolve contradictory biological activity data across studies?
Q. Advanced
- Dose-response validation : Replicate assays with standardized compound purity (HPLC ≥95%) to exclude batch variability .
- Target engagement studies : Use SPR or thermal shift assays to confirm direct binding to purported targets (e.g., tubulin for anthelmintic activity) .
- Metabolite analysis : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .
What functional groups enhance the bioactivity of dibenzo[b,f]oxepin derivatives?
Q. Basic
- Methoxy groups : Improve solubility and membrane permeability (e.g., 2-methoxy derivatives in CNS-targeted compounds) .
- Fluorine substituents : Enhance metabolic stability and binding affinity (e.g., 3-fluoro analogs in hypoxia-targeted therapies) .
- Carboxylic acid side chains : Facilitate salt formation (e.g., maleate salts for improved oral bioavailability) .
How can synthetic routes be optimized for scale-up without compromising yield?
Q. Advanced
- Flow chemistry : Continuous flow systems minimize decomposition in exothermic cyclization steps .
- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and costs .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
What analytical methods ensure purity of dibenzo[b,f]oxepin derivatives?
Q. Basic
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 → 90:10) to detect impurities <0.1% .
- TLC monitoring : Petroleum ether/EtOAc (2:1) systems track reaction progress (Rf ~0.4 for ester intermediates) .
- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values for final products .
How do steric effects influence the reactivity of dibenzo[b,f]oxepin precursors?
Q. Advanced
- Ortho-substituents : Bulky groups (e.g., -CF₃) hinder cyclization by increasing torsional strain; mitigate via pre-cyclization functionalization .
- Conformational analysis : NOESY NMR identifies non-planar conformers that delay intramolecular acylation .
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for -OH groups) to direct regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
